5-Methoxy-1-methyl-2-(n-propylamino)tetralin
5-Methoxy-1-methyl-2-(n-propylamino)tetralin
(1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino and methoxy groups at positions 1, 2 and 5 respectively. Dopamine receptor antagonist with preferential action at presynaptic receptors (pKi values are 6.95, 6.67, 6.37, 6.21 and 6.07 at hD3. hD4, hD2S, hD2L and rD2 receptors respectively). It has a role as a dopaminergic antagonist. It is a member of tetralins and a secondary amino compound. It is a conjugate base of a (1S,2R)-5-methoxy-1-methyl-2-(propylammonio)tetralin(1+). It derives from a hydride of a tetralin.
Brand Name:
Vulcanchem
CAS No.:
85379-09-5
VCID:
VC0005349
InChI:
InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1
SMILES:
CCCNC1CCC2=C(C1C)C=CC=C2OC
Molecular Formula:
C15H23NO
Molecular Weight:
233.35 g/mol
5-Methoxy-1-methyl-2-(n-propylamino)tetralin
CAS No.: 85379-09-5
Inhibitors
VCID: VC0005349
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
CAS No. | 85379-09-5 |
---|---|
Product Name | 5-Methoxy-1-methyl-2-(n-propylamino)tetralin |
Molecular Formula | C15H23NO |
Molecular Weight | 233.35 g/mol |
IUPAC Name | (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
Standard InChI | InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1 |
Standard InChIKey | YGHLYBIUVOLKCV-SMDDNHRTSA-N |
Isomeric SMILES | CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC |
SMILES | CCCNC1CCC2=C(C1C)C=CC=C2OC |
Canonical SMILES | CCCNC1CCC2=C(C1C)C=CC=C2OC |
Description | (1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino and methoxy groups at positions 1, 2 and 5 respectively. Dopamine receptor antagonist with preferential action at presynaptic receptors (pKi values are 6.95, 6.67, 6.37, 6.21 and 6.07 at hD3. hD4, hD2S, hD2L and rD2 receptors respectively). It has a role as a dopaminergic antagonist. It is a member of tetralins and a secondary amino compound. It is a conjugate base of a (1S,2R)-5-methoxy-1-methyl-2-(propylammonio)tetralin(1+). It derives from a hydride of a tetralin. |
Synonyms | (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
PubChem Compound | 122334 |
Last Modified | Nov 11 2021 |
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